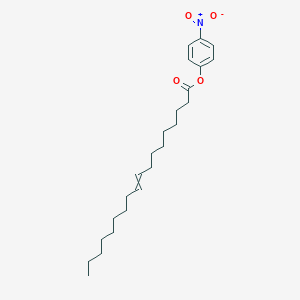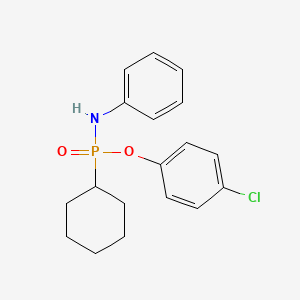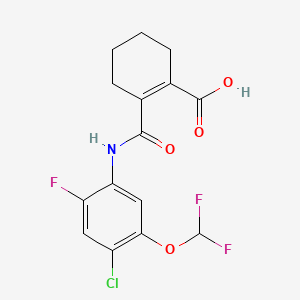![molecular formula C21H17N3O2 B14281939 Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- CAS No. 124190-73-4](/img/structure/B14281939.png)
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-: is a complex organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system, which includes a pyrrole ring fused on either side to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-nitrobenzenamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The benzenamine group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to undergo specific reactions makes it a valuable tool in molecular biology.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, N-ethyl-
- Benzenamine, N-methyl-
- Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine
Uniqueness: Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro- stands out due to the presence of the nitro group, which imparts unique reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
124190-73-4 |
|---|---|
Molekularformel |
C21H17N3O2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-(9-ethylcarbazol-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H17N3O2/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(11-9-16)24(25)26/h3-14H,2H2,1H3 |
InChI-Schlüssel |
DLCVQVUXUPBZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
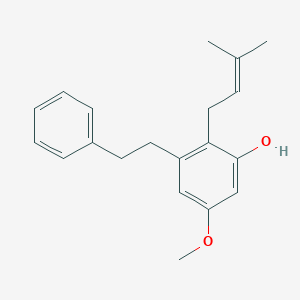
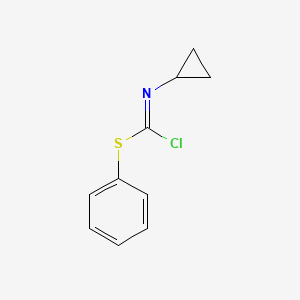

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)
